Product packaging for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-(Cat. No.:CAS No. 86693-59-6)

Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

Cat. No.: B13881435
CAS No.: 86693-59-6
M. Wt: 240.30 g/mol
InChI Key: MSRGJHYCGFYETG-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry and Aromatic Systems Research

The significance of "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" in organic chemistry can be inferred from the well-established importance of its core components: the ortho-substituted benzoic acid and the biaryl-like framework. Ortho-substituted benzoic acids are known to exhibit unique reactivity and acidity due to the "ortho effect." khanacademy.orgyoutube.com This effect is a combination of steric and electronic factors arising from the close proximity of the substituent to the carboxylic acid group. researchgate.netrsc.org These factors can influence the orientation of the carboxyl group, affecting its resonance with the aromatic ring and thereby altering its acidity compared to its meta and para isomers. rsc.orgnih.gov The study of such compounds provides valuable insights into intramolecular interactions and their influence on chemical properties.

Furthermore, the presence of two aromatic rings linked by an ethyl bridge makes this compound relevant to the study of aromatic systems. The electronic communication, or lack thereof, between the two rings through the aliphatic linker is a key area of research in physical organic chemistry. Understanding how the substituent on one ring influences the properties of the other is crucial for designing molecules with specific electronic or photophysical properties.

Overview of Biaryl-Containing Compounds and their Research Relevance

While not a true biaryl (where two aryl rings are directly bonded), the presence of two distinct aromatic moieties in "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" links it to the broader and highly significant class of biaryl-containing compounds. Biaryl scaffolds are prevalent in a vast array of important molecules, including natural products, pharmaceuticals, and advanced materials. researchgate.netsemanticscholar.org They are key structural motifs in drugs for treating conditions like hypertension and viral infections. rsc.org

The synthesis of biaryl compounds has been a major focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction being of paramount importance. nih.gov The development of efficient catalytic systems for creating these C-C bonds is a testament to their value in synthetic chemistry. rsc.org Research into biaryl-containing compounds is driven by their diverse applications, which stem from the unique three-dimensional structures and electronic properties that the biaryl unit can confer. researchgate.netresearchgate.net

Structural Elucidation Challenges and Advanced Methodological Approaches for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

The structural elucidation of a molecule like "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" would present several challenges, primarily related to the unambiguous determination of the substitution pattern and the conformational preferences of the molecule. While the connectivity can be established, confirming the precise arrangement of atoms and understanding its dynamic behavior in solution requires sophisticated analytical techniques.

Key Challenges:

Isomer Differentiation: Distinguishing the 2-[2-(4-methylphenyl)ethyl] isomer from other possible isomers (e.g., with different substitution patterns on the benzoic acid or the other phenyl ring) is critical.

Advanced Methodological Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the structural characterization of such compounds. ipb.ptresearchgate.netsemanticscholar.org

1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons. The chemical shifts of the aromatic protons would be complex due to overlapping signals. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connection between the ethyl linker and the specific carbon on the benzoic acid ring.

NOESY/ROESY: These techniques can provide information about the spatial proximity of different protons, helping to determine the preferred conformation of the molecule in solution. wiley.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. url.edu Tandem MS (MS/MS) experiments could help in elucidating the fragmentation pattern, providing further structural clues.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B13881435 Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- CAS No. 86693-59-6

Properties

CAS No.

86693-59-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H16O2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

MSRGJHYCGFYETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

Retrosynthetic Analysis and Key Precursors for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic pathway. The structure of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- features a benzoic acid moiety connected to a 4-methylphenyl group via an ethyl bridge.

The primary disconnection strategy involves breaking the C-C bond of the ethyl bridge. This can be approached in two main ways:

Disconnecting the bond between the two aromatic rings: This leads to precursors such as a 2-halobenzoic acid derivative and a 4-methylstyrene (B72717) or a (4-methylphenyl)ethyl organometallic reagent.

Disconnecting the ethyl bridge from the benzoic acid ring: This would suggest a precursor like a 2-(2-haloethyl)benzoic acid and a 4-methylphenyl organometallic reagent.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

Functional Group Interconversion (FGI): The carboxylic acid can be derived from the oxidation of a corresponding primary alcohol or aldehyde, or the hydrolysis of a nitrile or ester. This provides flexibility in the final steps of the synthesis.

Key C-C Bond Disconnection: The most logical disconnection is the bond formed by a cross-coupling reaction, for instance, between the benzylic carbon and the benzoic acid ring. This leads to two key fragments: a synthon for the 2-carboxybenzyl anion and a synthon for the 4-methylphenylethyl cation, or vice-versa.

Key Precursors Identified:

Based on this analysis, the following precursors are identified as crucial for the synthesis:

2-Halobenzoic acid esters (e.g., methyl 2-bromobenzoate)

4-Methylstyrene

(4-Methylphenyl)acetaldehyde or (4-methylphenyl)acetic acid

2-Methylbenzoic acid derivatives

These precursors are generally commercially available, making them suitable starting points for the synthesis.

Development and Optimization of Synthetic Routes for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

The development of a synthetic route for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- would likely focus on establishing the ethyl bridge between the two aromatic rings in an efficient and controlled manner.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. For the synthesis of the target molecule, several strategies could be employed:

Suzuki Coupling: A reaction between an organoboron compound and an organohalide. A potential route would involve the coupling of a 2-boronylbenzoic acid derivative with a (4-methylphenyl)ethyl halide.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide. nih.gov A plausible approach would be the coupling of a 2-halobenzoic acid derivative with a (4-methylphenyl)ethylzinc reagent. nih.govbeilstein-journals.org The mild reaction conditions and high functional group tolerance of the Negishi coupling make it an attractive option. organic-chemistry.org

Sonogashira Coupling followed by Reduction: A two-step process where a 2-halobenzoic acid derivative is first coupled with 4-ethynyltoluene (B1208493) via a Sonogashira reaction. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orglibretexts.org The resulting alkyne is then reduced to the corresponding ethyl bridge. This method provides an alternative to direct alkyl-aryl coupling.

A hypothetical synthetic scheme based on a cross-coupling strategy is presented in the interactive table below.

Interactive Table: Hypothetical Suzuki Coupling Route
Step Reactant 1 Reactant 2 Catalyst/Reagents Product
1Methyl 2-bromobenzoate(4-Methylphenyl)acetylenePd(PPh₃)₄, CuI, Et₃NMethyl 2-((4-methylphenyl)ethynyl)benzoate
2Methyl 2-((4-methylphenyl)ethynyl)benzoateH₂Pd/CMethyl 2-(2-(4-methylphenyl)ethyl)benzoate
3Methyl 2-(2-(4-methylphenyl)ethyl)benzoateNaOH, H₂O then H₃O⁺-Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-

Functional group interconversions (FGIs) are essential for introducing or modifying functional groups at various stages of a synthesis.

On the Benzoic Acid Moiety: The carboxylic acid group can be introduced late in the synthesis to avoid potential side reactions. For instance, a 2-bromotoluene (B146081) derivative could be used in the cross-coupling step, and the methyl group subsequently oxidized to a carboxylic acid. Alternatively, the carboxyl group can be protected as an ester throughout the synthesis and deprotected in the final step.

On the Methylphenyl Moiety: The methyl group on the phenyl ring is generally robust and compatible with many reaction conditions. However, it could be introduced via a Friedel-Crafts alkylation of a precursor without the methyl group if necessary.

Applying green chemistry principles to the synthesis of the target molecule would aim to reduce its environmental impact. Key considerations would include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO₂. Some modern cross-coupling reactions can be performed in aqueous media. rsc.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Transition-metal catalysts are used in small amounts and can often be recycled.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For example, a greener approach could involve a one-pot synthesis where multiple reaction steps are carried out in the same vessel, minimizing solvent use and purification steps. A study on the dehydration of 2-(4'-ethylbenzoyl) benzoic acid over solid acid catalysts presents a greener alternative to traditional methods that use concentrated sulfuric acid. researchgate.net

Synthesis of Analogues and Derivatives of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity or material properties. pharmacy180.comresearchgate.netyoutube.com The synthesis of analogues of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- would involve systematic modifications of its structure.

Potential Modifications for SAR Studies:

Substitution on the Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzoic acid ring to probe electronic and steric effects.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to other functional groups such as esters, amides, or tetrazoles to investigate the importance of this group for a specific activity.

Substitution on the 4-Methylphenyl Ring: Varying the substituent at the para-position of the second aromatic ring (e.g., replacing the methyl group with other alkyl groups, halogens, or electron-withdrawing/donating groups).

Altering the Ethyl Bridge: Changing the length of the linker between the two aromatic rings (e.g., from ethyl to propyl or butyl) or introducing rigidity (e.g., a double or triple bond).

The synthesis of these analogues would likely follow similar synthetic routes as the parent compound, utilizing a range of commercially available or readily synthesized precursors. A study on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins highlights the importance of systematic structural modifications for understanding SAR. nih.gov Another study on benzoic acid derivatives from plant sources demonstrated their anti-sickling properties, providing a basis for designing new therapeutic agents. iomcworld.com

Interactive Table: Proposed Analogues for SAR Studies
Analogue Modification Rationale
Benzoic acid, 4-fluoro-2-[2-(4-methylphenyl)ethyl]-Introduction of a fluorine atom on the benzoic acid ringTo study the effect of an electron-withdrawing group.
2-(2-(4-Methylphenyl)ethyl)benzamideConversion of the carboxylic acid to an amideTo investigate the role of the acidic proton.
Benzoic acid, 2-[2-(4-ethylphenyl)ethyl]-Variation of the alkyl group on the second phenyl ringTo explore the impact of steric bulk.
Benzoic acid, 2-[3-(4-methylphenyl)propyl]-Lengthening of the alkyl bridgeTo assess the influence of linker length and flexibility.

Stereoselective Synthesis Approaches for Chiral Analogs

The parent molecule, Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-, is achiral. However, the introduction of a substituent on the ethyl bridge could create a chiral center, leading to enantiomeric forms of the molecule. For example, Benzoic acid, 2-[2-(4-methylphenyl)propyl]- would be chiral.

The stereoselective synthesis of such chiral analogues would be essential to investigate the differential biological activity or properties of the individual enantiomers. Potential strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing an enantiomerically pure precursor, for example, a chiral (4-methylphenyl)propyl halide.

Asymmetric Catalysis: Utilizing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric hydrogenation of an unsaturated precursor could establish the chiral center.

Chiral Resolution: Synthesizing the racemic mixture of the chiral analogue and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has demonstrated that different enantiomers can exhibit significantly different biological activities. nih.gov

Advanced Spectroscopic and Structural Analysis of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

High-Resolution NMR Spectroscopy for Complete Proton and Carbon Assignments and Conformational Analysis

Comprehensive high-resolution Nuclear Magnetic Resonance (NMR) data, including 1H NMR and 13C NMR spectra, for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- are not readily found in published research. Such data would be crucial for the unambiguous assignment of all proton and carbon signals in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to establish the connectivity and spatial relationships between atoms, providing a complete picture of the molecular skeleton.

Furthermore, conformational analysis, which could be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), has not been specifically reported for this compound. These studies would provide insights into the preferred three-dimensional arrangement of the molecule in solution, including the rotational freedom around the ethyl bridge and the orientation of the substituted phenyl rings.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Interpretation of Spectral Features

Experimentally recorded and theoretically interpreted vibrational spectra (FT-IR and FT-Raman) for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- are not available in the reviewed literature. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of characteristic vibrational modes. nih.govmdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Specific mass spectrometry data detailing the molecular ion and fragmentation pathways of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- have not been published. Mass spectrometry would be a key technique to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.

Analysis of the fragmentation pattern in the mass spectrum would reveal information about the stability of different parts of the molecule and help to confirm its structure. Expected fragmentation could involve cleavage of the ethyl bridge and loss of the carboxylic acid group.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

There are no published X-ray crystallographic studies for Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-. Therefore, the precise solid-state structure, including bond lengths, bond angles, and torsion angles, has not been experimentally determined.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

As Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- is not a chiral molecule, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for the determination of enantiomeric excess. These techniques are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers).

Chemical Reactivity and Mechanistic Studies of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

Acid-Base Properties and Carboxylic Acid Reactivity in Complex Systems

The acidity of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- is primarily determined by the carboxylic acid group. As a derivative of benzoic acid, it is a weak acid in aqueous solutions. The dissociation constant (pKa) of benzoic acid is approximately 4.2, and the presence of the 2-[2-(4-methylphenyl)ethyl]- substituent is expected to have a modest influence on this value. libretexts.orgopentextbc.ca Generally, alkyl substituents on the benzene (B151609) ring have a slight electron-donating inductive effect, which can marginally decrease the acidity (increase the pKa) compared to unsubstituted benzoic acid.

The reactivity of the carboxylic acid moiety is characteristic of this functional group. It can undergo esterification with alcohols in the presence of an acid catalyst, and can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Furthermore, the carboxylate, formed by deprotonation with a base, can act as a nucleophile in various reactions.

A notable reaction for 2-alkylbenzoic acids is intramolecular cyclization. For instance, electrochemical C(sp³)–H lactonization has been reported for various 2-alkylbenzoic acids, leading to the formation of phthalides. This type of transformation highlights the potential for complex reactivity within the molecule under specific conditions.

Table 1: Typical pKa Values for Substituted Benzoic Acids

Compound pKa at 25°C
Benzoic Acid 4.20
2-Methylbenzoic Acid 3.91
4-Methylbenzoic Acid 4.34

This table presents data for related compounds to provide context for the acidity of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-.

Electrophilic Aromatic Substitution Patterns on the Aromatic Rings

The structure of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- features two aromatic rings, each with different substitution patterns that direct incoming electrophiles to specific positions.

Ring 1: The Benzoic Acid Moiety

The carboxylic acid group (-COOH) is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the carboxyl group). quora.com The 2-position is already substituted, so electrophilic attack will predominantly occur at the 5-position. The ethyl bridge at the 2-position is an alkyl group, which is weakly activating and an ortho, para-director. savemyexams.com However, the deactivating effect of the carboxyl group is generally stronger, making the ring less reactive than benzene itself.

Ring 2: The 4-Methylphenyl Moiety

This ring contains a methyl group (-CH₃) and is attached to the ethyl bridge. The methyl group is an electron-donating and activating group, directing incoming electrophiles to the ortho and para positions relative to it. organicchemistrytutor.comcognitoedu.org Since the para position is occupied by the ethyl linkage, substitution will be directed to the ortho positions (positions 3 and 5 relative to the methyl group). The ethyl group itself is also an ortho, para-director. Therefore, this ring is significantly more activated towards electrophilic aromatic substitution compared to the benzoic acid ring.

Oxidation and Reduction Pathways of the Benzoic Acid and Methylphenyl Moieties

Oxidation

The alkyl portions of the molecule are susceptible to oxidation under strong oxidizing conditions. The benzylic position of the ethyl bridge can be oxidized. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.comyoutube.comlibretexts.org This would lead to the formation of phthalic acid.

The methyl group on the second aromatic ring is also susceptible to oxidation by strong oxidizing agents to form a carboxylic acid group, which would result in a dicarboxylic acid derivative of the parent molecule. iosrjournals.org

Reduction

The carboxylic acid group can be reduced to a primary alcohol. libretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would convert the benzoic acid moiety into a benzyl (B1604629) alcohol derivative. byjus.comic.ac.ukmasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

The aromatic rings can be reduced to cyclohexane (B81311) rings through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium.

Ligand Behavior and Coordination Chemistry with Metal Centers

Carboxylic acids and their corresponding carboxylates are versatile ligands in coordination chemistry. uab.cat The carboxylate group of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- can coordinate to metal centers in various ways, including monodentate, bidentate chelating, and bridging modes. This allows for the formation of a wide range of coordination polymers and metal-organic frameworks (MOFs). rsc.org

The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature, pH), and the presence of other coordinating ligands. The steric bulk of the 2-[2-(4-methylphenyl)ethyl]- substituent may influence the self-assembly of coordination complexes, potentially leading to the formation of unique structural motifs. The presence of the second aromatic ring also offers possibilities for π-stacking interactions within the resulting metal complexes, further influencing their solid-state structures.

Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Esterification Kinetics

Thermodynamic Parameters of Dissociation

Thermodynamic parameters for the dissociation of benzoic acid in water have been determined. researchgate.net For substituted benzoic acids, thermodynamic parameters of solvation have been evaluated in binary mixtures of ethanol (B145695) and water. jbiochemtech.com These studies indicate that the Gibbs free energy, enthalpy, and entropy of solvation are influenced by the nature and position of the substituents. For Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-, the large nonpolar substituent would significantly affect its solubility and solvation thermodynamics in different solvent systems. The standard free energy change (ΔG°) for a reaction is related to the equilibrium constant (Keq) by the equation ΔG° = -RTlnKeq. lumenlearning.com Thermodynamic studies on the protonation of substituted benzoic acids have also been conducted, providing insights into their basicity. rsc.org

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol

Parameter Value
Activation Energy (Forward) 58.40 kJ·mol⁻¹
Activation Energy (Reverse) 57.70 kJ·mol⁻¹
Thermal Effect 622 J·mol⁻¹

Data from a study on benzoic acid esterification, providing a reference for the potential kinetics of the title compound. dnu.dp.uaresearchgate.net

Computational and Theoretical Investigations of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

No specific studies employing Density Functional Theory (DFT) or Ab Initio methods to calculate the electronic structure and optimize the molecular geometry of "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" were found. For other benzoic acid derivatives, these methods are routinely used to determine parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

There is no available research detailing the Molecular Electrostatic Potential (MEP) map or Fukui function analysis for "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-". Generally, MEP analysis helps identify sites for electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. researchgate.net Fukui functions are used to predict local reactivity and site selectivity in molecules. scielo.org.zasemanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" have not been published. This type of analysis is crucial for understanding the electronic properties and charge transfer characteristics within a molecule. researchgate.net For related compounds, the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

No computational studies predicting the NMR, IR, or UV-Vis spectra of "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" were identified. Such theoretical predictions, often performed using methods like DFT, are typically validated by comparing them with experimental spectroscopic data to confirm the molecular structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is a lack of published research on molecular dynamics (MD) simulations for "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-". MD simulations are employed to study the conformational flexibility of a molecule over time and to understand the influence of different solvents on its structure and behavior.

Exploration of Supramolecular Chemistry and Materials Science Applications

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- as an organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs) has not been reported in the scientific literature. The design of MOFs relies heavily on the geometry and connectivity of the organic ligands. ekb.egfrontiersin.orgmdpi.com While the carboxylate group of the title compound could coordinate to metal centers, the lack of experimental studies means that the resulting network topologies, porosity, and potential applications are unknown.

Potential in Liquid Crystal Systems and Tunable Phase Transitions.

No studies have been published that investigate the liquid crystalline properties of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- or its derivatives. The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular forces. unibuc.roijstr.orgnih.gov While many benzoic acid derivatives are known to be mesogenic, the specific impact of the flexible 2-[2-(4-methylphenyl)ethyl] group on potential phase transitions, such as nematic or smectic phases, has not been explored.

Catalytic Applications as Ligands or Precursors.

There is no available research detailing the use of Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- or its metal complexes in catalytic applications. Transition metal complexes incorporating carboxylate ligands are widely used in catalysis. nih.govnih.govresearchgate.netrsc.org The electronic and steric properties of the ligand are crucial for the activity and selectivity of the catalyst. Without any synthetic reports or catalytic testing, the potential of this specific compound to act as a ligand or a precursor in catalysis remains undetermined.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro biological activity data published for the chemical compound Benzoic acid, 2-[2-(4-methylphenyl)ethyl]- .

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline provided, as no research findings exist in the public domain for the following requested sections concerning this specific molecule:

In Vitro Biological Activity and Mechanistic Molecular Interactions of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

DNA/Protein Binding Interactions and Mechanistic Insights

Generating content for these sections without specific data would be speculative and would not meet the required standards of scientific accuracy. While research exists for other benzoic acid derivatives, the user's explicit instruction to focus solely on "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" prevents the inclusion of information from related but structurally distinct compounds.

Information regarding the environmental fate and biodegradation of the specific chemical compound "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" is not available in the currently accessible scientific literature.

Extensive searches for data on the microbial degradation, abiotic transformation, degradation metabolites, and environmental persistence of "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" did not yield any specific research findings. Scientific databases and environmental fate models lack information pertaining to this particular molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the environmental fate and biodegradation of this compound as requested. The strict requirement to focus solely on "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" and the absence of any available data for it preclude the generation of content for the specified outline.

Analytical Methodologies for the Characterization and Quantification of Benzoic Acid, 2 2 4 Methylphenyl Ethyl

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile aromatic carboxylic acids. For "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-", a reversed-phase HPLC (RP-HPLC) method is the most logical approach, separating compounds based on their hydrophobicity.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common and effective choice for the separation of aromatic acids. pensoft.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.nethelixchrom.comusda.gov Adjusting the pH of the aqueous phase is critical for controlling the retention time of acidic analytes; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure the compound is in its neutral, more retained form. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure adequate separation from impurities and to achieve a reasonable analysis time.

UV detection is the most straightforward and common detection method for aromatic compounds due to the presence of the benzene (B151609) ring, which absorbs UV light. usda.gov The detection wavelength would be set near the absorbance maximum of the compound's chromophore, likely in the range of 230-280 nm. libretexts.orgyoutube.com

A typical HPLC method for a compound structurally similar to "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" is detailed in the interactive table below.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Aromatic Carboxylic Acids
ParameterConditionRationale/Comment
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard choice for reversed-phase separation of moderately non-polar compounds.
Mobile Phase A0.1% Phosphoric acid in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid group, increasing retention.
Mobile Phase BAcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient50% to 90% B over 15 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm i.d. column.
Column Temperature30 °CControlled temperature ensures reproducible retention times. pensoft.net
DetectionUV at 254 nmWavelength at which the aromatic ring exhibits strong absorbance. usda.gov
Injection Volume10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile or semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert the polar carboxyl group into a more volatile ester or silyl (B83357) ester. springernature.comlmaleidykla.lt This process also improves chromatographic peak shape and thermal stability.

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) esters. springernature.comrjptonline.org Another approach is alkylation to form esters, for example, using reagents like pentafluorobenzyl bromide (PFBBr). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms), is generally suitable for separating aromatic compounds. rjptonline.org The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum for identification) and quantitative data. The mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the compound and its impurities.

Table 2: Proposed GC-MS Parameters for Purity Analysis of Derivatized Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-
ParameterConditionRationale/Comment
Derivatization ReagentBSTFA with 1% TMCSForms a volatile Trimethylsilyl (TMS) ester.
Reaction Conditions70 °C for 30 minutesEnsures complete derivatization of the carboxylic acid.
GC Column30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5msStandard non-polar column suitable for a wide range of organic compounds.
Carrier GasHelium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minSeparates compounds based on their boiling points.
Injector Temperature270 °CEnsures rapid volatilization of the derivatized analyte.
MS Ion Source Temp230 °CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range50-550 amuCovers the expected mass range of the derivatized compound and potential impurities.

Advanced Derivatization Strategies for Enhanced Detection in LC-MS/MS

While HPLC-UV is robust, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, which is crucial for trace-level quantification. However, carboxylic acids often exhibit poor ionization efficiency in electrospray ionization (ESI), the most common LC-MS interface. researchgate.netbohrium.com To overcome this, derivatization strategies are employed to introduce a readily ionizable group onto the analyte molecule. researchgate.netnih.gov

These strategies aim to improve ionization efficiency, enhance chromatographic retention in reversed-phase systems, and provide specific fragmentation patterns for highly selective detection using Multiple Reaction Monitoring (MRM). nih.govresearchgate.net For "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-", derivatization would target the carboxylic acid functional group.

Several types of derivatization reagents are available:

Reagents introducing a permanently charged group: These reagents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), attach a quaternary ammonium group, ensuring strong ionization in positive ESI mode. nih.govsemanticscholar.org

Reagents improving ionization efficiency: Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) react with carboxylic acids to form derivatives that ionize more effectively than the parent molecule. researchgate.netnih.gov

Reagents for charge-switching: Derivatization can be used to introduce a group that is easily detectable in negative ion mode, which can sometimes provide a cleaner background and better sensitivity. nih.govacs.org

The choice of derivatization reagent depends on the specific requirements of the assay, including the desired sensitivity and the nature of the sample matrix. bohrium.com

Table 3: Comparison of Derivatization Reagents for LC-MS/MS Analysis of Carboxylic Acids
Derivatization ReagentTarget Functional GroupPrinciple of EnhancementIonization Mode
3-Nitrophenylhydrazine (3NPH)Carboxylic AcidImproves ionization efficiency and chromatographic retention. researchgate.netPositive or Negative
4-APEBACarboxylic AcidIntroduces a permanently charged quaternary ammonium group. semanticscholar.orgPositive
AnilineCarboxylic AcidForms an amide derivative with improved chromatographic properties. researchgate.netnih.govPositive
Dansyl ChlorideAmines, PhenolsIntroduces a fluorescent and easily ionizable group (not for carboxylic acids directly). researchgate.netPositive

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic techniques, spectrophotometric and electrochemical methods can also be employed for the analysis of "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-", particularly for quantitative purposes in simpler sample matrices.

Spectrophotometric Methods: These methods rely on the absorption of ultraviolet (UV) or visible light by the analyte. up.ac.za The aromatic ring in "Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-" provides a chromophore that absorbs UV light, typically with a maximum absorption wavelength (λmax) around 254 nm. libretexts.org UV-Vis spectrophotometry can be a simple and rapid method for determining the concentration of the pure compound in a solution, following Beer-Lambert's law. However, this method lacks specificity, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement. mdpi.com

Electrochemical Detection Methods: These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov While the carboxylic acid group itself is not typically electroactive under standard conditions, the aromatic ring can be. Techniques like cyclic voltammetry or differential pulse voltammetry could potentially be developed for its detection. researchgate.netacs.org The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with specific materials that facilitate the electrochemical reaction of the target analyte. mdpi.comnih.gov These methods can be highly sensitive but may require significant development to overcome interferences from other electroactive species in a sample. mdpi.com

Future Research Directions and Unexplored Avenues for Benzoic Acid, 2 2 4 Methylphenyl Ethyl

Exploration of Novel Synthetic Strategies and Scalable Production

The development of efficient and scalable synthetic routes is paramount for the future study and potential application of 2-(4-methylphenethyl)benzoic acid. Current synthetic methods may be limited in terms of yield, cost-effectiveness, and environmental impact. Future research should therefore focus on innovative synthetic strategies.

Key areas for exploration include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/functionalization of both the benzoic acid and toluene (B28343) moieties could provide more direct and atom-economical synthetic pathways.

Novel Coupling Reactions: Exploring new cross-coupling methodologies, potentially utilizing more abundant and less toxic metal catalysts, could offer alternatives to traditional methods.

Flow Chemistry: The development of continuous flow processes for the synthesis of 2-(4-methylphenethyl)benzoic acid could enable safer, more efficient, and highly scalable production. This approach can offer precise control over reaction parameters, leading to improved yields and purity.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a green and highly selective alternative to conventional chemical methods.

Synthetic Strategy Potential Advantages Research Focus
Catalytic C-H ActivationHigh atom economy, reduced wasteDevelopment of selective catalysts
Novel Coupling ReactionsUse of cheaper, less toxic metalsLigand design and reaction optimization
Flow ChemistryScalability, safety, efficiencyReactor design and process optimization
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

Deeper Mechanistic Understanding of Biological and Chemical Reactivity

A thorough understanding of the reactivity of 2-(4-methylphenethyl)benzoic acid is crucial for predicting its behavior and designing potential applications. Future research should delve into the mechanistic details of its interactions with biological systems and its chemical transformations.

Potential research avenues include:

Receptor Binding Studies: Investigating the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors, could reveal potential pharmacological applications.

Metabolic Pathway Analysis: Elucidating how the compound is metabolized in biological systems is essential for understanding its potential bioactivity and toxicology.

Advanced Spectroscopic and Computational Studies: Utilizing advanced techniques like NMR spectroscopy, mass spectrometry, and computational modeling can provide detailed insights into its electronic structure, conformation, and reaction mechanisms.

Application in Emerging Technologies and Advanced Materials

The unique structural features of 2-(4-methylphenethyl)benzoic acid, combining a carboxylic acid group with a bi-aryl-like scaffold, suggest its potential utility in materials science and other emerging technologies.

Areas for investigation include:

Polymer Chemistry: The benzoic acid moiety can serve as a monomer or a functional group for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or photo-responsiveness.

Organic Electronics: Its aromatic structure suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), either as a core building block or as a functional additive.

Coordination Chemistry: The carboxylic acid group can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Technology/Material Potential Role of the Compound Desired Properties
PolymersMonomer, functional additiveThermal stability, conductivity
Organic ElectronicsCore building block, additiveLuminescence, charge transport
Metal-Organic FrameworksOrganic linkerPorosity, catalytic activity

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical compound, a thorough understanding of its environmental fate and potential impact is crucial. Future research should address the environmental profile of 2-(4-methylphenethyl)benzoic acid.

Key research questions include:

Biodegradability: Assessing the susceptibility of the compound to microbial degradation is essential to determine its persistence in the environment.

Ecotoxicity: Evaluating its potential toxicity to various aquatic and terrestrial organisms will help in understanding its environmental risk.

Remediation Techniques: In the event of environmental contamination, developing effective remediation strategies, such as advanced oxidation processes or bioremediation, will be necessary.

Design and Synthesis of Advanced Analogues with Enhanced Specificity or Efficacy

The structure of 2-(4-methylphenethyl)benzoic acid provides a versatile scaffold for the design and synthesis of new analogues with potentially enhanced properties. A systematic structure-activity relationship (SAR) study could guide the development of compounds with improved performance for specific applications.

Future research in this area should focus on:

Systematic Structural Modifications: Synthesizing a library of analogues by modifying various parts of the molecule, such as the position and nature of substituents on the aromatic rings and the length of the ethyl linker.

High-Throughput Screening: Employing high-throughput screening methods to rapidly evaluate the properties of the synthesized analogues for desired activities.

Computational Design: Utilizing computational chemistry and molecular modeling to predict the properties of virtual analogues and guide the synthetic efforts towards the most promising candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.